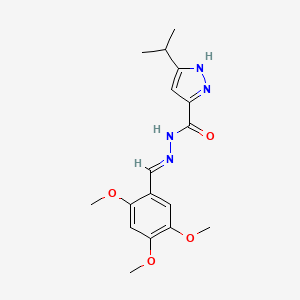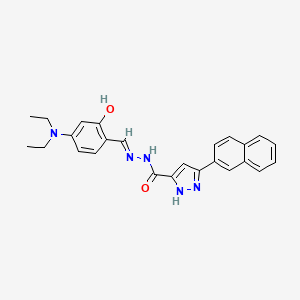![molecular formula C22H10ClN3O6 B11661996 2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11661996.png)
2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves a series of chemical reactions. One common method includes the reaction of benzoxazinone derivatives with nitro-substituted isoindole compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing the production of by-products. Safety protocols are strictly followed to handle the reactive intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted compounds .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Quinazoline derivatives: Compounds with related biological activities.
Benzoxazinone derivatives: Structurally similar compounds with diverse applications
Uniqueness
What sets 2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C22H10ClN3O6 |
|---|---|
Poids moléculaire |
447.8 g/mol |
Nom IUPAC |
2-[3-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C22H10ClN3O6/c23-12-4-6-16-18(9-12)24-19(32-22(16)29)11-2-1-3-13(8-11)25-20(27)15-7-5-14(26(30)31)10-17(15)21(25)28/h1-10H |
Clé InChI |
RXHWGPUEPVFBNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(C=CC(=C5)Cl)C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)

![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)

![Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11661989.png)

